Ethyl Quinoline-7-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZOEUCJAYRMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396589 | |
| Record name | Ethyl Quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-00-0 | |
| Record name | Ethyl Quinoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Quinoline 7 Carboxylate Analogs
Vibrational Spectroscopy (IR, Raman) of Quinoline (B57606) Carboxylates
In the analysis of quinoline derivatives, characteristic vibrational bands are observed. For instance, in 4-chlorophenyl quinoline-2-carboxylate, Fourier-transform infrared (FT-IR) and FT-Raman spectra have been recorded and analyzed with the aid of density functional theory (DFT) quantum chemical calculations to assign the vibrational bands. nih.gov Similarly, a detailed spectroscopic and theoretical study was conducted on quinoline-7-carboxaldehyde, a related compound, using FT-IR and Raman spectroscopy. researchgate.netnih.gov
Key vibrational modes for quinoline carboxylates include the stretching vibrations of the ester carbonyl group (C=O), which typically appears in the IR spectrum. For example, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a prominent absorption is seen at 1733 cm⁻¹ corresponding to the ester C=O stretch. Other significant absorptions include conjugated C=C and C=N vibrations around 1618 cm⁻¹ and alkane C-H stretching near 2973 cm⁻¹.
The following table summarizes characteristic IR and Raman bands for quinoline carboxylate analogs:
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | References |
| Ester C=O Stretch | 1720 - 1733 | rsc.org | |
| Conjugated C=C and C=N | ~1618 | ||
| Alkane C-H Stretch | ~2973 | ||
| N-H Stretch | 3243 - 3324 | bu.edu.eg | |
| C=S Stretch | ~1121 | bu.edu.eg |
This table is interactive. Click on the headers to sort the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of quinoline carboxylates, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. researchgate.net
For ethyl quinoline-7-carboxylate analogs, ¹H NMR spectra reveal characteristic signals for the ethyl ester group, typically a quartet for the methylene (B1212753) (-OCH₂CH₃) protons and a triplet for the methyl (-OCH₂CH₃) protons. Aromatic protons on the quinoline ring system exhibit distinct chemical shifts depending on their electronic environment, which is influenced by the position and nature of substituents. vulcanchem.com For example, in ethyl 8-chloroquinoline-3-carboxylate, the ¹H NMR spectrum in CDCl₃ shows a singlet at δ 9.56 ppm for H-2, a singlet at δ 8.86 ppm for H-4, and multiplets for the other aromatic protons, along with the characteristic quartet and triplet for the ethyl group. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. For instance, in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, the ester carbonyl carbon appears at δ 165.8 ppm.
Below is a table of representative ¹H and ¹³C NMR data for some ethyl quinoline carboxylate derivatives:
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | References |
| Ethyl 8-chloroquinoline-3-carboxylate | CDCl₃ | 9.56 (s, 1H), 8.86 (s, 1H), 7.96 (d, 1H), 7.88 (d, 1H), 7.56 (t, 1H), 4.50 (q, 2H), 1.47 (t, 3H) | 164.8, 150.5, 145.8, 138.9, 133.6, 131.7, 128.15, 128.11, 127.3, 124.1, 61.7, 14.2 | rsc.org |
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | DMSO-d₆ | 8.75 (s, 1H), 7.83–7.54 (m, 2H), 4.40 (q, 2H), 1.13 (t, 3H) | 165.8 (C=O, ester), 162.1 (C=O, 4-keto), 60.1 (-OCH₂CH₃) | |
| Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | DMSO-d₆ | 8.45 (s, 1H, quinoline H-2), 4.32 (q, 2H, OCH₂), 1.35 (t, 3H, CH₂CH₃) | Not specified | vulcanchem.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of this compound and its analogs. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.
The mass spectrum of a quinoline carboxylate derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For quinoline carboxylic acids, common fragmentation pathways include the loss of a carboxyl group (•COOH) or carbon dioxide (CO₂). chempap.org The fragmentation of the quinoline ring itself can also occur, often involving the expulsion of a molecule of hydrogen cyanide (HCN). chempap.orgrsc.org
For example, the mass spectrum of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows a molecular ion peak at m/z 269, with fragmentation patterns indicating the loss of the ethoxycarbonyl group (-COOEt, 73 Da) and a chlorine atom (-Cl, 35 Da). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental formula. rsc.org
The following table presents mass spectrometry data for some quinoline carboxylate derivatives:
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) | References |
| 2-Substituted Quinoline-4-carboxylic Acids | EI | Varies | [M - COOH]⁺, [M - CO₂]⁺ | chempap.org |
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Not specified | 269 [M]⁺ | [M - COOEt]⁺, [M - Cl]⁺ | |
| Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | ESI | 325.1 [M+H]⁺ | Not specified | vulcanchem.com |
This table is interactive. Click on the headers to sort the data.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the photophysical properties of quinoline carboxylates. The quinoline ring system is a chromophore, and its absorption and emission properties are influenced by substituents.
Quinoline derivatives typically exhibit absorption maxima corresponding to π→π* and n→π* transitions. For instance, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate displays absorption maxima at 275 nm (π→π) and 325 nm (n→π), which are characteristic of conjugated quinoline systems. The photophysical properties of quinoline derivatives, such as their fluorescence quantum yield, can be significantly affected by the nature and position of substituents. unesp.br For example, the introduction of an amino group can enhance fluorescence, while a nitro group can quench it. unesp.br
The photophysical properties of some quinoline derivatives are summarized in the table below:
| Compound/Analog | Solvent | Absorption Maxima (λ_max, nm) | Emission Properties | References |
| Quinoline-based receptor 1 | CHCl₃ | 289 | Exhibits excimer emission with citric acid | beilstein-journals.org |
| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Not specified | 275 (π→π), 325 (n→π) | Not specified | |
| Aminoquinoline derivative | Not specified | 375 | Fluorescence quantum yield of 65.33% | unesp.br |
| Nitroquinoline derivative | Not specified | 335 | Fluorescence quantum yield of 0.25% | unesp.br |
This table is interactive. Users can sort the data by clicking on the column headers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
The crystal structures of several quinoline carboxylate derivatives have been determined, revealing key structural features. For example, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate shows that the quinoline ring system is essentially planar, with the plane of the ethyl carboxylate group being nearly perpendicular to it. nih.gov In the crystal structure of ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate, the two rings of the quinoline system are nearly coaxial, and the carboxylate group is in an antiperiplanar conformation. nih.goviucr.org Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in stabilizing the crystal lattice. smolecule.com
The following table summarizes crystallographic data for selected quinoline carboxylate analogs:
| Compound | Crystal System | Space Group | Key Structural Features | References |
| Ethyl 3,7-dichloroquinoline-8-carboxylate | Tetragonal | I4₁/a | Quinoline ring is planar; ethyl carboxylate plane is nearly vertical to the quinoline ring. | nih.gov |
| Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate | Triclinic | P1 | Quinoline rings are nearly coaxial; carboxylate group is in an antiperiplanar conformation. | nih.goviucr.org |
| Ethyl 8-chloro chempap.orgmdpi.comdioxolo[4,5-g]quinoline-7-carboxylate | Not specified | Not specified | Planar quinoline-dioxolo framework stabilized by π-π stacking; ethyl ester group in a gauche conformation. | smolecule.com |
| Ethyl 7-chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | Not specified | Not specified | Intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice; dihedral angle of 12.5° between the quinoline ring and ethoxycarbonyl group. | vulcanchem.com |
This table is interactive. Users can sort the data by clicking on the column headers.
Computational Chemistry and Theoretical Studies on Ethyl Quinoline 7 Carboxylate Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-electron systems. rsc.org It is widely employed to determine optimized molecular geometries, thermodynamic stability, and electronic characteristics of quinoline (B57606) derivatives. rsc.org Calculations are typically performed using specific combinations of functionals and basis sets, such as the B3LYP functional with the 6-311G(d,p) or 6-31G'(d,p) basis sets, to achieve a balance between accuracy and computational cost. rsc.orgiucr.orgresearchgate.net
For quinoline systems, DFT calculations can predict key geometric parameters. In a study on a related compound, ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the quinoline ring system was found to be essentially planar, with the ethyl acetate (B1210297) group forming a dihedral angle of 5.02 (3)° with the quinoline mean plane. nih.gov The optimization of the molecular geometry of ethyl quinoline-7-carboxylate would similarly yield precise bond lengths and angles, providing a detailed three-dimensional model of the molecule.
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests higher reactivity. For instance, in a series of synthesized quinoline derivatives, the distribution of charge density in the HOMO and LUMO was shown to shift depending on the substituents attached to the quinoline core. rsc.org Theoretical calculations for ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate were used to elucidate its HOMO-LUMO behavior and determine the energy gap. researchgate.net
Table 1: Representative Theoretical Data for Quinoline Derivatives from DFT Calculations
| Parameter | Description | Typical Value/Observation for a Quinoline Derivative | Source |
|---|---|---|---|
| Functional/Basis Set | Level of theory used for the calculation. | B3LYP/6-311G(d,p) | iucr.org |
| Dihedral Angle | Torsion angle between the quinoline plane and a substituent group. | 5.02 (3)° (between quinoline and ethyl acetate planes) | nih.gov |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Varies with substitution; indicates electron-donating ability. | rsc.org |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Varies with substitution; indicates electron-accepting ability. | rsc.org |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A lower gap implies higher chemical reactivity. | rsc.orgresearchgate.net |
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations, primarily based on DFT, are used to determine global reactivity descriptors that quantify the chemical behavior of a molecule. researchgate.net These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a framework for understanding a molecule's stability and reactivity. rsc.orgdergipark.org.tr
Key reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons. Softer molecules are generally more reactive. dergipark.org.tr
Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. dergipark.org.tr
These parameters are invaluable in predicting how a molecule like this compound might behave in a chemical reaction. For example, studies on quinoline-3-carboxylate derivatives used these descriptors to evaluate their potential as corrosion inhibitors, correlating theoretical reactivity with experimental performance. bohrium.com Similarly, research on other quinoline series has used these calculated properties to gain insights into their electrophilic and nucleophilic nature. rsc.org
Table 2: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Description | Source |
|---|---|---|---|
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. | rsc.org |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. | rsc.orgdergipark.org.tr |
| Electronegativity (χ) | χ = -μ | The power of an atom or molecule to attract electrons towards itself. | rsc.org |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. | rsc.org |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. | dergipark.org.tr |
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the dynamic behavior of this compound, including its interactions with solvent molecules or potential biological targets. tandfonline.com
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the system's evolution. This approach has been applied to various quinoline derivatives to understand their behavior in different environments. For instance, MD simulations of four oxo-quinoline derivatives in dimethylsulfoxide (DMSO) revealed a uniform distribution of solvent molecules above and below the plane of the quinoline skeleton. stuba.sk Such simulations can also help estimate the radii of solvation shells around the molecule. stuba.sk
Furthermore, MD simulations are crucial in drug design and materials science. They have been used to investigate the adsorption and interaction of quinoline-3-carboxylate inhibitors on a metal surface in corrosion studies. bohrium.com In a biological context, MD simulations can model the binding of a ligand to a protein's active site, identifying key interactions and assessing the stability of the complex, as has been done for quinoline derivatives targeting enzymes like acetylcholinesterase. tandfonline.com
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in a solid-state crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is essential for predicting the crystal structure and physicochemical properties of a material. X-ray crystallography is the primary experimental technique for determining these structures, while computational tools like Hirshfeld surface analysis are used to visualize and quantify the interactions. iucr.orgnih.gov
For quinoline carboxylate derivatives, several key interactions have been identified as dominant forces in their crystal packing:
C–H···O Hydrogen Bonds: These weak hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks. iucr.orgresearchgate.net
π–π Stacking: The aromatic quinoline rings often engage in π–π stacking interactions. These can be offset, where the rings are parallel but displaced. Centroid-to-centroid distances for these interactions in related compounds are typically around 3.47 Å to 3.67 Å. iucr.orgnih.govresearchgate.net
Other Weak Interactions: Depending on the substituents, other interactions like C–H···Cl , C–H···N researchgate.net, and van der Waals forces play a significant role. iucr.org
Hirshfeld surface analysis provides a quantitative breakdown of these interactions. For ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, H···H contacts were found to make the largest contribution (50.8%) to the Hirshfeld surface, highlighting the importance of van der Waals forces. nih.gov In another derivative, H···O and H···C contacts accounted for 28.5% and 11.8% of interactions, respectively. iucr.org These types of interactions would be expected to dictate the crystal packing of this compound.
Table 3: Common Intermolecular Interactions in Quinoline Carboxylate Crystal Structures
| Interaction Type | Description | Example Distance/Feature | Source |
|---|---|---|---|
| C–H···O Hydrogen Bond | A weak hydrogen bond linking a C-H donor and an oxygen acceptor. | Forms chains and networks that stabilize the crystal. | researchgate.net |
| π–π Stacking | Attractive interaction between aromatic rings. | Centroid-to-centroid distance of 3.4731 (14) Å (offset). | nih.gov |
| C–H···Cl Interaction | A weak interaction involving a chlorine atom as the acceptor. | Distances in derivatives range from 3.431–3.735 Å. | |
| Hirshfeld Surface Contacts | Percentage contribution of different atom pairs to the molecular surface. | H···H (53.9%), H···O (28.5%), H···C (11.8%) in a derivative. | iucr.org |
Conformational Analysis and Potential Energy Surface Studies
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scielo.org.mx These studies are crucial for understanding a molecule's flexibility, stability, and how its shape influences its interactions with other molecules. The set of all possible conformations and their corresponding energies can be mapped onto a Potential Energy Surface (PES). um.es
For this compound, the primary source of conformational flexibility is the rotation of the ethyl carboxylate group (-COOCH2CH3) relative to the rigid quinoline ring system. This includes rotation around the C(ring)-C(carbonyl) bond and the C-O and C-C bonds within the ethyl group.
Computational methods can be used to perform a PES scan, where the energy of the molecule is calculated as a function of one or more torsion angles. jyu.fi This process identifies low-energy, stable conformations (energy minima) and the energy barriers (transition states) that separate them. scielo.org.mx
In some quinoline derivatives, conformational freedom can be restricted by intramolecular interactions. For example, a study of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate revealed an intramolecular C–H···O hydrogen bond between the quinoline ring and the ester group. nih.gov This interaction stabilizes the molecule, prevents free rotation, and results in an essentially planar structure. nih.gov A similar analysis of this compound would reveal its preferred conformation(s) and the energetic cost of adopting other shapes.
Biological Activity and Pharmacological Potential of Ethyl Quinoline 7 Carboxylate Derivatives
Anti-Cancer and Cytotoxic Activities of Ethyl Quinoline-7-carboxylate Analogs
The quinoline (B57606) nucleus is a fundamental component of many natural and synthetic compounds with established anti-cancer effects. arabjchem.org Modifications to the this compound scaffold have yielded numerous derivatives with significant cytotoxic activity against a range of human cancer cell lines. sci-hub.sesci-hub.se These compounds exert their anti-tumor effects through diverse mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of the cellular environment. nih.govmdpi.comnih.gov
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
A primary mechanism by which this compound analogs exhibit anti-cancer activity is by halting the proliferation of malignant cells and triggering apoptosis.
One notable derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govresearchgate.netresearchgate.netselenadiazolo [3,4-h]quinoline-7-carboxylate, known as E2h, has been shown to inhibit the growth of HeLa cervical cancer cells in a manner dependent on both dose and time. nih.govresearchgate.net This compound effectively induces apoptosis, a form of programmed cell death, which is characterized by DNA fragmentation. nih.govresearchgate.net Further investigation revealed that E2h initiates apoptosis through a pathway involving reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.netresearchgate.net The cytotoxic effects of E2h are not limited to cervical cancer, as it also demonstrates significant activity against leukemia (L1210, HL-60) and lung cancer (A549) cell lines. researchgate.netnih.gov
Other analogs have shown similar pro-apoptotic capabilities. For instance, a series of bis-quinoline derivatives were found to induce apoptosis in U937 leukemia cells, confirmed by an increase in cells in the sub-G1 phase of the cell cycle, activation of caspase 3, and positive staining with annexin-V. mdpi.com In the context of colon cancer, 7-carboxylate indolo[3,2-b]quinoline tri-alkylamine derivatives (IQ3A) have demonstrated potent anti-proliferative activity and the ability to induce apoptosis in HCT116 and SW620 cell lines. plos.org
The mechanism of apoptosis induction can be pathway-specific. For example, the compound 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g) was found to trigger a p53/Bax-dependent apoptotic pathway in colorectal cancer cells, which was also shown to be dependent on caspase activity. sci-hub.se Research on other quinoline derivatives has pointed to interference with microtubule dynamics and the modulation of Bcl-2 family proteins as additional mechanisms for inducing apoptosis in breast and lung cancer cells. Furthermore, certain quinoline-tethered triamide hybrids cause apoptosis by disrupting the mitochondrial membrane potential in breast cancer cells, leading to the release of pro-apoptotic factors like cytochrome C. rsc.org
Effects on Cell Cycle Progression
In addition to inducing apoptosis, several this compound derivatives can halt the cancer cell cycle at specific checkpoints, preventing their division and proliferation. nih.govrsc.org The cell cycle is a tightly regulated process, and its disruption is a proven strategy in cancer therapy. frontiersin.org
The selenadiazoloquinolone derivative E2h was observed to cause cell cycle arrest at the S and G2/M phases in HeLa cervical cancer cells. nih.govresearchgate.netresearchgate.net This arrest prevents the cells from entering mitosis, thereby inhibiting tumor growth. Similarly, a quinoline-tethered triamide derivative, compound 6f, was found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. rsc.org In some cases, the induction of apoptosis is the predominant effect, as seen with bis-quinoline derivatives that cause a significant accumulation of U937 leukemia cells in the sub-G1 phase, which is indicative of apoptotic cell death. mdpi.com The ability of quinoline compounds to interfere with microtubule dynamics is another mechanism that can lead to cell cycle arrest. However, not all derivatives operate through this mechanism; for instance, one potent anti-proliferative compound, 10g, did not produce a significant cell cycle arrest under the tested conditions, indicating its primary mechanism of action is through apoptosis induction. sci-hub.se
Modulators of Reactive Oxygen Species (ROS) in Cancer Cells
Many this compound analogs function as modulators of reactive oxygen species (ROS) within cancer cells, often leading to increased oxidative stress and subsequent cell death. nih.govnih.gov Cancer cells typically have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase ROS levels.
The derivative E2h was found to elevate ROS levels in HeLa cells, and its pro-apoptotic activity is directly linked to a ROS-mitochondrial/caspase 3-dependent pathway. nih.govresearchgate.netresearchgate.net This indicates that the generation of ROS is a critical upstream event that triggers the apoptotic cascade. Similarly, an intermediate used in furoquinoline synthesis, ethyl 2-[N-m-chlorobenzyl-(2′-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01006), was shown to increase ROS production, which in turn resulted in the caspase-dependent apoptosis of human cervical cancer cells. spandidos-publications.com
Studies on a panel of newly synthesized quinoline derivatives against breast cancer cells revealed that their genotoxic and apoptotic effects were mediated through dose-dependent ROS-generating activity. nih.gov These compounds also led to a reduction in intracellular glutathione (B108866) (GSH), a key antioxidant, further contributing to a state of lethal oxidative stress. nih.gov This dual action of increasing ROS while depleting the cell's antioxidant defenses makes these compounds particularly effective.
Specific Cancer Cell Line Susceptibility
The cytotoxic efficacy of this compound derivatives often varies depending on the specific cancer cell line, highlighting the importance of structural variations on the quinoline scaffold for targeted activity.
| Derivative Class/Compound | Susceptible Cancer Cell Lines | References |
|---|---|---|
| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govresearchgate.netresearchgate.netselenadiazolo [3,4-h]quinoline-7-carboxylate (E2h) | Cervical (HeLa), Leukemia (L1210, HL-60), Lung (A549) | nih.govresearchgate.netresearchgate.netnih.gov |
| Ethyl-8-arylamino- nih.govdioxolo[4,5-g]quinoline-7-carboxylate derivatives | Lung (A-549), Cervical (HeLa), Gastric (SGC-7901) | sci-hub.se |
| 7-carboxylate indolo[3,2-b]quinoline tri-alkylamine derivatives (IQ3A) | Colon (HCT116, SW620) | plos.org |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Colorectal (HCT-116, RKO), Liver (HepG2), Lung (NCI-H1650) | sci-hub.se |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives | Lung (A549), Colon (HT29) | nih.gov |
| 5,7-dibromo-8-hydroxyquinoline (MC-5-2) | Breast (MDA-MB-231) | nih.gov |
| Quinoline-tethered cis-vinyl triamide hybrid (6f) | Breast (MCF-7) | rsc.org |
| Ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate derivatives | Colon (HCT-116), Cervical (HeLa), Lung (A549) | smolecule.comnih.gov |
Antimicrobial Efficacy of this compound Derivatives
The quinoline core is famously associated with antimicrobial agents, and derivatives of this compound continue this legacy, showing promise as novel antibacterial compounds. nih.govmedcraveonline.com
Antibacterial Activity
Derivatives of this compound have demonstrated significant inhibitory effects against a spectrum of both Gram-positive and Gram-negative bacteria. sci-hub.sewiley.com The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair. medcraveonline.com
For example, a series of ethyl-8-arylamino- nih.govdioxolo[4,5-g]quinoliniumiodoalkyl-7-carboxylate derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. sci-hub.se Certain compounds in this series were found to be four to eight times more active than the commonly used antibiotics ampicillin (B1664943) and ciprofloxacin. sci-hub.se Similarly, derivatives of ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate also showed strong inhibitory effects against these same bacterial species, with activity reported to be 1 to 4 times that of amoxicillin. smolecule.comnih.gov
Research into 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are structurally related to this compound, identified compounds with anti-gram-negative activity comparable to their corresponding N-ethyl analogs, which are established antibacterial agents. nih.gov These studies underscore the potential for developing new antibacterial drugs from the this compound scaffold to combat a variety of pathogenic bacteria.
| Derivative Class | Active Against | Notes | References |
|---|---|---|---|
| Ethyl-8-arylamino- nih.govdioxolo[4,5-g]quinoliniumiodoalkyl-7-carboxylates | Escherichia coli, Staphylococcus aureus | Activity reported as higher than ampicillin and ciprofloxacin. | sci-hub.se |
| Derivatives of Ethyl 8-chloro nih.govdioxolo[4,5-g]quinoline-7-carboxylate | Escherichia coli, Staphylococcus aureus | Activity reported as 1-4 times that of amoxicillin. | smolecule.comnih.gov |
| 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative microorganisms, Staphylococcus aureus | Activity comparable to corresponding N-ethyl derivatives. | nih.gov |
| Various quinoline derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum activity demonstrated. | wiley.com |
Antifungal Activity
Quinoline derivatives have demonstrated significant potential as antifungal agents, with various studies highlighting their efficacy against a range of fungal pathogens. orgchemres.orgacs.orgrsc.org Research has shown that the introduction of different substituents on the quinoline ring can significantly influence the antifungal activity of these compounds. rsc.org
For instance, a series of novel fluorinated quinoline analogs were synthesized and tested for their antifungal activity. Several of these compounds exhibited good activity (>80%) against Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 2b , 2e , 2f , 2k , and 2n were effective against S. sclerotiorum, while compound 2g showed strong activity against R. solani. mdpi.com
In another study, pyrimido[4,5-b]quinoline derivatives were synthesized and evaluated for their antifungal properties. nih.gov Compound D13 emerged as a potent antifungal agent against Candida albicans, Candida tropicalis, Candida dubliniensis, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC90) ranging from 1-4 μg/mL. nih.gov Other derivatives, such as D9 , D10 , D14 , and D15 , also displayed significant inhibitory activity against C. dubliniensis with MIC90 values between 4-8 μg/mL. nih.gov
Furthermore, research inspired by the natural antifungal properties of quinine (B1679958) has led to the development of new quinoline derivatives. acs.orgacs.org Compounds 3f-4 (EC₅₀ = 0.41 μg/mL) and 3f-28 (EC₅₀ = 0.55 μg/mL) demonstrated superior in vitro fungicidal activity and potent in vivo curative effects against Sclerotinia sclerotiorum. acs.orgacs.org The mechanism of action for these compounds involves causing changes in cell membrane permeability, accumulation of reactive oxygen species, and loss of mitochondrial membrane potential. acs.org
Commercially available quinoline pharmaceutical intermediates have also been screened for antifungal activity. acs.org Compounds a-4 , a-9 (8-hydroxyquinoline), a-18 , and a-25 showed strong antifungal activities against four different fungi, with most inhibition rates exceeding 50% at a concentration of 50 μg/mL. acs.org
It is evident that the quinoline scaffold is a promising template for the development of new antifungal drugs. rsc.org The fungicidal efficacy of these derivatives is often enhanced by specific substitutions, such as the presence of a 2-chlorophenyl group or a 4-bromophenyl group, which have shown greater efficiency than the standard antifungal drug Griseofulvin in some cases. rsc.org
Table 1: Antifungal Activity of Selected this compound Derivatives
| Compound | Fungal Strain | Activity | Reference |
| 2b, 2e, 2f, 2k, 2n | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | mdpi.com |
| 2g | Rhizoctonia solani | 80.8% inhibition at 50 μg/mL | mdpi.com |
| D13 | C. albicans, C. tropicalis, C. dubliniensis, C. neoformans | MIC90: 1-4 μg/mL | nih.gov |
| D9, D10, D14, D15 | C. dubliniensis | MIC90: 4-8 μg/mL | nih.gov |
| 3f-4 | Sclerotinia sclerotiorum | EC₅₀ = 0.41 μg/mL | acs.orgacs.org |
| 3f-28 | Sclerotinia sclerotiorum | EC₅₀ = 0.55 μg/mL | acs.orgacs.org |
| a-4, a-9, a-18, a-25 | Various fungi | >50% inhibition at 50 μg/mL | acs.org |
Antitubercular Activity against Mycobacterium tuberculosis
The quinoline scaffold is a crucial component in the development of antitubercular drugs. nih.govrsc.org The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new and effective treatments. researchgate.net
A series of ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives have been developed and shown to possess anti-TB activity against both the H37Rv strain and multi-drug resistant (MDR) strains of M. tuberculosis. google.com These compounds demonstrated Minimum Inhibitory Concentrations (MIC) in the nano to micromolar range. google.com For instance, some of these derivatives displayed MIC values of approximately 8, 16, or 32 μg/mL against susceptible strains. google.com
Furthermore, 2-(quinoline-4-yloxy)acetamides have been identified as potent inhibitors of M. tuberculosis growth, with some derivatives exhibiting MIC values as low as 0.3 μM against the H37Rv reference strain. researchgate.net These compounds have also shown activity against multidrug-resistant strains and target the cytochrome bc1 complex. researchgate.net
Hybrid molecules combining the quinoline core with other pharmacophores have also yielded promising results. For example, quinoline-triazole hybrids have demonstrated potent antitubercular actions. frontiersin.org In one study, a series of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were synthesized, with compound 5n showing the highest efficacy against M. tuberculosis with a MIC value of 12.5 μg/mL. frontiersin.org This compound also exhibited inhibitory effects on the InhA enzyme, a key target in M. tuberculosis. frontiersin.org
The introduction of various substituents at different positions on the quinoline ring has been a key strategy in optimizing antitubercular activity. rsc.org For instance, the presence of a heteroaryl group like pyrazole (B372694) linked to the quinoline ring has been shown to result in excellent anti-TB activity. rsc.org
Table 2: Antitubercular Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Mycobacterium tuberculosis Strain(s) | Activity (MIC) | Reference |
| Ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylates | H37Rv and MDR strains | 8 - 32 μg/mL | google.com |
| 2-(Quinoline-4-yloxy)acetamides | H37Rv and MDR strains | As low as 0.3 μM | researchgate.net |
| 5n (Quinoline-triazole hybrid) | M. tuberculosis | 12.5 μg/mL | frontiersin.org |
Antimalarial and Antiparasitic Properties
Quinoline derivatives have a long history in the fight against malaria, with quinine being a well-known natural antimalarial agent. nih.gov The quinoline scaffold continues to be a critical template for the design of new antimalarial drugs. rsc.orgnih.gov
Research into 4-substituted quinolines has been particularly fruitful, yielding a significant number of clinically approved drugs against infectious pathogens. nih.gov For example, a series of dihydropyrimidines and other quinoline derivatives were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov These compounds displayed moderate to high antimalarial activities, with IC₅₀ values ranging from 0.014 to 5.87 μg/mL. nih.gov
Molecular hybridization, the combination of the quinoline core with other pharmacophores, has been a successful strategy to enhance antimalarial activity. nih.gov For instance, a hybrid of a 7-chloroquinoline-based carboxylic acid and a harmine-based amine resulted in a compound that was approximately 5.5 times more effective than the standard drug chloroquine. nih.gov
In addition to their antimalarial properties, quinoline derivatives have shown promise against other parasites. For instance, a series of novel ethyl quinoline carboxylate derivatives with a methyl (E)-2-(3-methoxy)acrylate group were designed and synthesized as anticoccidial medicines against Eimeria tenella. asianpubs.org One of these compounds, 7e , exhibited a good anticoccidial index of 168.7. asianpubs.org
Furthermore, 2-substituted quinolines have been identified as a source of molecules with antileishmanial activity and low toxicity. dntb.gov.ua
Table 3: Antimalarial and Antiparasitic Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Parasite | Activity | Reference |
| Dihydropyrimidines and other quinoline derivatives | Plasmodium falciparum | IC₅₀: 0.014–5.87 μg/mL | nih.gov |
| 7-Chloroquinoline-harmine hybrid | Plasmodium falciparum | ~5.5 times more effective than chloroquine | nih.gov |
| 7e (Ethyl quinoline carboxylate derivative) | Eimeria tenella | Anticoccidial index: 168.7 | asianpubs.org |
Anti-inflammatory and Immunomodulatory Effects
Quinoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, making them promising candidates for the treatment of various inflammatory diseases. rsc.orgresearchgate.netsamipubco.com These compounds can modulate inflammatory pathways and influence the production of pro-inflammatory cytokines. nih.govplos.org
For example, the quinoline-3-carboxamide (B1254982) paquinimod (B609837) has been shown to have beneficial effects in several mouse models of inflammatory diseases. plos.org It has been reported to reduce the accumulation of inflammatory monocytes and eosinophils at sites of acute inflammation. plos.org
In a study on disease-modifying antirheumatic drugs (DMARDs), a quinoline derivative, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d ), exhibited a potent anti-inflammatory effect in an adjuvant arthritis rat model with an ED₅₀ value of 2.6 mg/kg/day. nih.gov This compound was found to preferentially inhibit the production of IFN-γ by Th1-type clones, suggesting an immunomodulatory mechanism of action. nih.gov
Furthermore, a selenadiazoloquinolone derivative, E2h (7-ethyl 9-ethyl-6-oxo-6,9-dihydro acs.orgnih.govnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate), demonstrated immunomodulatory activities on murine macrophage RAW 264.7 cells. nih.gov This compound showed a time- and concentration-dependent modulation of the release of pro- and anti-inflammatory cytokines. nih.gov
Fluoroquinolone derivatives have also been shown to exert immunomodulatory effects by affecting cytokine synthesis. nih.gov They generally inhibit the synthesis of interleukin-1 and tumor necrosis factor (TNF)α, while enhancing the synthesis of interleukin-2 (B1167480) and colony-stimulating factors. nih.gov
Other Biological Activities
Beyond the activities detailed above, this compound derivatives and related quinoline compounds have been investigated for a range of other biological effects.
Anticancer Activity: Ethyl 8-chloro orgchemres.orgnih.govdioxolo[4,5-g]quinoline-7-carboxylate has been identified as a potential lead compound for the development of anticancer drugs. smolecule.com Derivatives of this compound have been evaluated for their cytotoxicity against various human cancer cell lines. smolecule.com
Carbonic Anhydrase Inhibition: A series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov The primary 7-chloro-6-flouro substituted sulfonamide derivative 6e was found to be a potent inhibitor of hCA II with a Kᵢ value of 0.083 μM. nih.gov
Mechanistic Investigations of Biological Action of Ethyl Quinoline 7 Carboxylate Analogs
Molecular Target Identification and Validation
The biological activity of quinoline (B57606) derivatives is intrinsically linked to their ability to interact with specific molecular targets within cells. Computational and experimental studies have been employed to identify and validate these targets.
In silico studies have been instrumental in predicting the potential molecular targets of novel quinoline analogs. For instance, a series of 7-chloropyrrolo[1,2-a]quinoline analogues were synthesized and their potential as antitubercular agents was evaluated through computational methods. researchgate.net These studies identified malate (B86768) synthase, an enzyme crucial for the glyoxylate (B1226380) cycle in Mycobacterium tuberculosis, as a potential molecular target. Docking studies revealed that several of these compounds exhibited strong binding affinity to the active site of this enzyme. researchgate.net
Similarly, a computational approach was used for the molecular target identification of a series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylate and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate analogues against Mycobacterium tuberculosis. nih.gov This highlights the power of computational chemistry in guiding the early stages of drug discovery by identifying probable cellular partners for new chemical entities.
Beyond computational predictions, experimental validation is key. High-throughput screening led to the discovery of two quinoline small molecules, NSC13480 and NSC305787, as inhibitors of the SH2-containing inositol (B14025) 5'-phosphatase 1 (SHIP1). nih.gov SHIP1 is an important enzyme in cellular signaling pathways, and its inhibition has therapeutic implications. Structure-activity relationship studies on analogs of these quinolines confirmed that an amine group tethered to the quinoline core is essential for SHIP1 inhibition. nih.gov
These findings underscore the diverse range of molecular targets for quinoline-7-carboxylate analogs, from bacterial enzymes to key components of human cell signaling pathways. The validation of these targets provides a solid foundation for understanding the mechanisms of action of these compounds.
| Compound Class/Derivative | Predicted/Identified Molecular Target | Method of Identification |
| 7-Chloropyrrolo[1,2-a]quinoline analogues | Malate synthase (Mycobacterium tuberculosis) | In silico docking studies |
| Pyrrolo[1,2-a]quinoline carboxylate analogues | Antitubercular targets | Computational approach |
| Quinoline small molecules (NSC13480, NSC305787) | SH2-containing inositol 5'-phosphatase 1 (SHIP1) | High-throughput screening |
DNA/RNA Interaction Mechanisms
A significant aspect of the biological activity of many quinoline derivatives is their interaction with nucleic acids, leading to the disruption of essential cellular processes like DNA replication and transcription. These interactions can occur through various mechanisms, including the stabilization of unusual DNA structures, inhibition of enzymes that maintain DNA topology, and direct damage to the DNA molecule.
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug design. Stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and downregulate the expression of oncogenes.
Several studies have demonstrated the ability of quinoline-based compounds to act as G4 stabilizers. For example, indolo[3,2-b]quinoline derivatives bearing a 7-carboxylate group and three alkylamine side chains have been identified as potent G4 ligands. plos.org These compounds showed a greater ability to stabilize G4 DNA structures compared to duplex DNA and were found to reduce the promoter activity of the KRAS oncogene. plos.org
Further research into benzofuro[3,2-c]quinolin-6(5H)-ones, synthesized through a copper(I)-catalyzed intramolecular tandem reaction, also revealed their potential as G4 DNA stabilizers. acs.org The most potent analog in this series significantly increased the melting temperature of G4 DNA, showing selectivity for G4 structures over duplex DNA. acs.org Macrocyclic bis-indole quinolines have also been designed and shown to have a potent ability to interact with and stabilize G4 structures with a clear selectivity for parallel/hybrid G4 topologies. researchgate.net
| Quinoline Derivative Class | G4 Target | Observed Effect |
| 7-Carboxylate indolo[3,2-b]quinoline tri-alkylamine derivatives | KRAS promoter G4 | Stabilization of G4 structure, reduction of promoter activity |
| Benzofuro[3,2-c]quinolin-6(5H)-one analogues | G4 DNA | Increased melting temperature of G4 DNA |
| Macrocyclic bis-indole quinolines | G4 DNA | Potent stabilization with selectivity for parallel/hybrid topologies |
Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. They are validated targets for a number of anticancer and antibacterial drugs. Quinolone derivatives have been extensively studied as inhibitors of both type I and type II topoisomerases. ualberta.canih.gov
The mechanism of action often involves the stabilization of a ternary complex between the drug, the enzyme, and the DNA, which blocks the progress of the replication fork and leads to cytotoxic double-strand breaks. ualberta.ca For instance, certain fluoroquinolones have been shown to be potent inhibitors of eukaryotic topoisomerase II. ualberta.ca
More recently, novel series of quinolone and naphthyridine derivatives have been discovered as potential topoisomerase I inhibitors through scaffold modification. researchgate.net An indolizinoquinoline-5,12-dione derivative, CY13II, was found to inhibit the catalytic cleavage activity of topoisomerase I through a mechanism different from that of camptothecin, as it does not form the drug-enzyme-DNA covalent ternary complex. nih.gov Pyrano[3,2-c]quinoline-3-carboxylate derivatives have been identified as dual inhibitors of topoisomerase II and DNA gyrase. researchgate.net
| Quinoline Derivative Class | Target Enzyme | Mechanism of Inhibition |
| Fluoroquinolones | Eukaryotic Topoisomerase II | Stabilization of drug-enzyme-DNA complex |
| Quinolone and Naphthyridine derivatives | Topoisomerase I | Inhibition of catalytic activity |
| Indolizinoquinoline-5,12-dione derivative (CY13II) | Topoisomerase I | Inhibition of catalytic cleavage activity (non-ternary complex) |
| Pyrano[3,2-c]quinoline-3-carboxylates | Topoisomerase II and DNA gyrase | Inhibitory activity |
Another mechanism by which quinoline analogs can exert their biological effects is by inducing DNA fragmentation, a hallmark of apoptosis or programmed cell death. This process is often a downstream consequence of other cellular events initiated by the compound.
A notable example is the synthetically prepared quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro researchgate.netnih.govsmolecule.comselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h). researchgate.netnih.gov Studies on its effect on HeLa cervical cancer cells revealed that E2h, both with and without UVA irradiation, induced S and G2/M cell cycle arrest and apoptosis. researchgate.netnih.gov This apoptotic process was characterized by DNA fragmentation, which was confirmed by flow cytometry. nih.gov The induction of apoptosis by E2h was also associated with an increase in reactive oxygen species (ROS) and the activation of caspase 3. researchgate.netnih.gov
Further investigations showed that E2h also induced cytotoxic effects and DNA fragmentation in other cancer cell lines, such as the human leukemia cell line HL-60. researchgate.net These findings indicate that the induction of DNA fragmentation is a key event in the cytotoxic action of this particular ethyl quinoline-7-carboxylate analog.
| Compound | Cell Line | Effect | Associated Events |
| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro researchgate.netnih.govsmolecule.comselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) | HeLa (cervical cancer) | DNA fragmentation, apoptosis | S and G2/M arrest, increased ROS, caspase 3 activation |
| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro researchgate.netnih.govsmolecule.comselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) | HL-60 (leukemia) | DNA fragmentation, apoptosis | Cytotoxicity |
Receptor Binding and Modulation Studies
The interaction of quinoline-7-carboxylate analogs with specific cellular receptors is another important aspect of their mechanism of action. These interactions can lead to the modulation of signaling pathways and cellular responses.
Research on 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates, which share a core structural similarity with quinolines, has provided insights into receptor binding. Analogs of this series were evaluated for their binding affinity at various glutamate (B1630785) receptors, including the AMPA, kainate (KA), and NMDA receptors. acs.org The introduction of different electron-withdrawing groups at the 7-position of the quinoxaline (B1680401) ring system was found to significantly influence the binding affinity and selectivity. Notably, a 7-nitro substituted derivative and its corresponding ethyl ester were identified as highly potent and selective AMPA receptor antagonists. acs.org
In another line of research, novel pyrazine, quinoline-carboxamide, and oxadiazole derivatives were synthesized and evaluated as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in various pathological conditions, including cancer. nih.gov Structure-activity relationship studies revealed that substitutions on the phenyl ring of the carboxamide and oxadiazole derivatives, as well as highly electronegative substitutions on the quinoline group, enhanced the inhibitory potency and affinity for the human P2X7 receptor. nih.gov
Furthermore, quinoline-based fluororeceptors have been designed to selectively bind to carboxylic acids through hydrogen bonding, demonstrating the principle of receptor-ligand interaction at a fundamental level. beilstein-journals.org
| Quinoline Analog Class | Target Receptor | Key Findings |
| 4,5-dihydro-4-oxo-8-(3-carboxypyrrol-1-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid ethyl ester | AMPA Receptor | Potent and selective antagonist |
| Quinoline-carboxamide derivatives | P2X7 Receptor | Electronegative substitutions enhance inhibitory potency |
| Quinoline-based fluororeceptors | Carboxylic acids | Selective binding via hydrogen bonds |
Enzymatic Pathway Modulation
Beyond direct interaction with receptors and nucleic acids, this compound analogs can modulate cellular function by inhibiting key enzymes in metabolic and signaling pathways.
One such target is lactate (B86563) dehydrogenase (LDH), an enzyme that plays a crucial role in anaerobic glycolysis. The inhibition of the human lactate dehydrogenase A (hLDHA) isoform is considered a promising strategy for cancer therapy, as many cancer cells rely on this pathway for energy production. A novel family of ethyl pyrimidine-quinolinecarboxylate derivatives was designed and synthesized as enhanced hLDHA inhibitors. mdpi.com Several of these compounds exhibited potent inhibition of hLDHA, with some also showing selectivity for the A isoform over the B isoform (hLDHB). mdpi.com
As mentioned previously, the SH2-containing inositol 5'-phosphatase 1 (SHIP1) has also been identified as a target for quinoline-based inhibitors. nih.gov SHIP1 is a key negative regulator of the PI3K signaling pathway, which is critical for cell growth, proliferation, and survival. Inhibition of SHIP1 by quinoline derivatives can therefore modulate this important pathway, which may explain the observed antitumor effects of some quinoline amino alcohols. nih.gov
These studies illustrate that the biological effects of this compound analogs can be mediated through the specific inhibition of enzymes involved in critical cellular pathways, opening up avenues for the development of targeted therapies.
| Quinoline Derivative Class | Target Enzyme | Biological Pathway |
| Ethyl pyrimidine-quinolinecarboxylates | Human Lactate Dehydrogenase A (hLDHA) | Anaerobic Glycolysis |
| Quinoline amino alcohols | SH2-containing inositol 5'-phosphatase 1 (SHIP1) | PI3K Signaling Pathway |
Structure Activity Relationship Sar Studies of Ethyl Quinoline 7 Carboxylate Analogs
Influence of Substituents on Pharmacological Efficacy
The type and position of substituents on the quinoline (B57606) ring of ethyl quinoline-7-carboxylate analogs are critical determinants of their biological activity.
Halogen Substituents: The introduction of halogen atoms, such as chlorine (Cl) and fluorine (F), can significantly enhance the pharmacological properties of quinoline derivatives. For instance, the presence of a chlorine atom at the 7-position of the quinoline ring, as seen in 7-chloro-4-phenylsulfonyl quinoline, has been associated with good anti-inflammatory potential. nih.gov In the context of antiviral activity, replacing a chlorine atom at the C(7) position with a fluorine atom in 4-quinoline carboxylic acid derivatives led to a significant increase in activity. nih.gov Conversely, bromine and nitro groups at the same position were only moderately tolerated. nih.gov Halogenation can also increase lipophilicity, potentially improving penetration of the blood-brain barrier. mdpi.com
Methyl and Methoxy (B1213986) Groups: The influence of methyl and methoxy groups on pharmacological efficacy is position-dependent. SAR studies on quinoline-based anticancer drugs have shown that a hydroxyl or methoxy group at the 7-position can improve antitumor activity. orientjchem.org In a series of 3-cyanoquinoline derivatives, a 7-methyl substituent was found to be important for potent activity. orientjchem.org However, in other cases, a methoxy group was found to be inactive. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a crucial role. In the synthesis of pyrimidine (B1678525) fused quinoline derivatives, 2-bromobenzaldehydes with electron-donating substituents generally afforded better yields compared to those with electron-withdrawing groups. nih.gov Conversely, for other quinoline derivatives, electron-withdrawing groups produced higher yields. nih.gov In the context of antimalarial quinoline-imidazole hybrids, an electron-donating methoxy group at position-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. nih.gov
A summary of the influence of various substituents on the pharmacological efficacy of quinoline derivatives is presented below:
| Substituent | Position | Effect on Activity | Reference |
| Fluorine | C(7) | Significant increase in antiviral activity | nih.gov |
| Chlorine | C(7) | Good anti-inflammatory potential | nih.gov |
| Bromine | C(7) | Moderately tolerated for antiviral activity | nih.gov |
| Nitro | C(7) | Moderately tolerated for antiviral activity | nih.gov |
| Methoxy | C(7) | Improved antitumor activity | orientjchem.org |
| Methyl | C(7) | Important for potent anticancer activity | orientjchem.org |
| Methoxy | C(2) | Enhanced antimalarial activity | nih.gov |
| Chlorine | C(2) | Loss of antimalarial activity | nih.gov |
Impact of Functional Group Modifications
Modifications to the functional groups of this compound analogs are a key strategy for optimizing their biological activity.
Carboxylate Group: The ester functional group at the 7-position of this compound can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability. vulcanchem.com Hydrolysis of the ester to a carboxylic acid can have a dramatic effect on activity. For instance, in a series of antimalarial 4-oxo-3-carboxyl quinolones, the ethyl ester derivative (carboxyl ester 7) showed the best potency, while the corresponding carboxylic acid and amide derivatives were inactive. nih.gov This highlights the critical role of the ester moiety for antimalarial activity in this specific scaffold.
Hydroxyl Group: The presence and position of a hydroxyl group can significantly impact biological interactions. A hydroxyl group at the 4-position can act as a hydrogen bond donor, potentially interacting with cellular receptors or enzymes. vulcanchem.com In SAR studies of quinoline-based anticancer drugs, a hydroxyl group at position 7 was shown to improve antitumor activity. orientjchem.org
Amino Group: The introduction of an amino group can also modulate activity. In a study of ethyl 3-amino-7-bromoquinoline-2-carboxylate, the presence of both the amino and bromo groups was linked to high anticancer and antimicrobial activity.
The table below illustrates the impact of functional group modifications on the biological activity of quinoline derivatives:
| Original Functional Group | Modified Functional Group | Impact on Activity | Reference |
| Ethyl Ester (at C-3) | Carboxylic Acid | Abolished antimalarial activity | nih.gov |
| Ethyl Ester (at C-3) | Carboxamide | Abolished antimalarial activity | nih.gov |
| - | Hydroxyl (at C-7) | Improved antitumor activity | orientjchem.org |
| - | Amino (at C-3) & Bromo (at C-7) | High anticancer and antimicrobial activity |
Scaffold Modifications and Hybrid Compounds
Modifying the core quinoline scaffold and creating hybrid molecules are advanced strategies to enhance pharmacological profiles.
Scaffold Modifications: Alterations to the fundamental quinoline structure can lead to new classes of compounds with different biological activities. For example, the synthesis of indolo[3,2-c]quinoline, also known as γ-carboline, creates a new scaffold with potential biological activities. nih.gov The replacement of a chlorine atom at the 4-position of a quinolone with an arylamino group resulted in poor activity, but further modification at the N-1 position with an alkyl-iodide greatly increased antibacterial activity. sci-hub.se
Hybrid Compounds: The integration of the quinoline scaffold with other bioactive frameworks can result in hybrid compounds with improved activity and drug-like properties. researchgate.net This approach combines the beneficial aspects of each component. For instance, quinoline-imidazole hybrids have been studied for their antimalarial capabilities. nih.gov Another example is the development of quinoline-based triazole hybrids as inhibitors of α-amylase and α-glucosidase. nih.gov In these hybrids, the entire structure, including the quinoline, triazole ring, and an N-phenyl ring, actively participates in the biological activity. nih.gov The synthesis of hybrid compounds based on a quinoline-bearing triazole skeleton has been achieved starting from mthis compound. nih.gov
The following table provides examples of scaffold modifications and hybrid compounds involving the quinoline core:
| Modification/Hybrid Type | Example | Resulting Activity | Reference |
| Scaffold Modification | Indolo[3,2-c]quinoline (γ-carboline) | Potential biological activities | nih.gov |
| Scaffold Modification | N-1 alkyl-iodide substitution on 4-arylaminoquinolone | Greatly increased antibacterial activity | sci-hub.se |
| Hybrid Compound | Quinoline-imidazole hybrid | Antimalarial activity | nih.gov |
| Hybrid Compound | Quinoline-triazole hybrid | α-amylase and α-glucosidase inhibition | nih.gov |
Chemical Reactivity and Derivatization Strategies of Quinoline Carboxylates
Photochemical Reactions of Ethoxycarbonyl-Substituted Quinolines
The photochemical behavior of quinoline (B57606) derivatives bearing an ethoxycarbonyl group is influenced by the position of the substituent and the reaction medium. oup.comoup.com Studies on ethyl quinolinecarboxylates with the ester group at the 2-, 3-, and 4-positions have shown that the primary photochemical process involves hydrogen abstraction from the solvent by the ring nitrogen atom in its singlet excited state (S₁). oup.comoup.com
For instance, irradiation of ethyl 4-quinolinecarboxylate in alcohols leads to the formation of ethyl 2-hydroxyalkyl-4-quinolinecarboxylates. oup.comoup.com In contrast, the photochemical reactions of ethyl 3-quinolinecarboxylate are highly solvent-dependent, yielding solvent-adducts in methanol (B129727) and cyclohexane, but leading to reduction products and dimers in ethanol (B145695) and 2-propanol. oup.comoup.com Ethyl 2-quinolinecarboxylate shows poor reactivity, giving low yields of reduction products. oup.comoup.com While specific studies on ethyl quinoline-7-carboxylate are not detailed, it is mechanistically plausible that it would undergo similar hydrogen abstraction reactions, potentially leading to substitution or reduction products depending on the solvent and reaction conditions. The use of light can also initiate radical cyclizations to form complex quinoline structures. acs.org
Table 1: Summary of Photochemical Reactions of Ethyl Quinolinecarboxylates in Various Solvents oup.comoup.com
| Compound | Solvent | Major Product(s) | Reaction Type |
|---|---|---|---|
| Ethyl 4-quinolinecarboxylate | Alcohols (e.g., Methanol, Ethanol) | Ethyl 2-hydroxyalkyl-4-quinolinecarboxylates | Photoalkylation |
| Ethyl 4-quinolinecarboxylate | Cyclohexane | Ethyl 2-cyclohexyl-4-quinolinecarboxylate | Photoalkylation |
| Ethyl 3-quinolinecarboxylate | Methanol | Ethyl 4-hydroxymethyl-1,4-dihydro-3-quinolinecarboxylate | Photoaddition |
| Ethyl 3-quinolinecarboxylate | Ethanol, 2-Propanol | Ethyl 1,4-dihydro-3-quinolinecarboxylate, Dimers | Photoreduction, Photodimerization |
| Ethyl 2-quinolinecarboxylate | Ethanol, 2-Propanol | Ethyl 4-hydroxyalkyl-1,4-dihydro-2-quinolinecarboxylate, Ethyl 1,4-dihydro-2-quinolinecarboxylate | Photoreduction (low yield) |
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring
The quinoline nucleus can undergo both electrophilic and nucleophilic substitution reactions. ambeed.com The presence and position of substituents, such as the electron-withdrawing ethyl carboxylate group at C-7, modulate the reactivity and regioselectivity of these transformations.
Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen heteroatom. Electrophilic substitution, such as nitration or halogenation, typically occurs on the benzene ring portion (positions 5, 6, 7, and 8). For this compound, the C-7 position is already occupied. The directing influence of the existing carboxylate group and the quinoline nitrogen would guide incoming electrophiles primarily to the C-5 and C-8 positions. For example, the synthesis of certain quinoline derivatives involves electrophilic halogenation at positions 6 and 7. vulcanchem.com
Nucleophilic Substitution: The pyridine (B92270) ring of the quinoline system is electron-deficient and thus more susceptible to nucleophilic attack, especially at positions 2 and 4. However, nucleophilic aromatic substitution (SNAr) on the carbocyclic ring is also possible, particularly if activated by electron-withdrawing groups or with a good leaving group present. For instance, a chloro group on the quinoline ring can be displaced by various nucleophiles. evitachem.com In derivatives of this compound that also bear a halogen substituent, such as at the C-6 or C-8 position, this halogen can serve as a leaving group for nucleophilic displacement reactions. vulcanchem.comsmolecule.com
Cyclization Reactions and Fused Heterocycles Involving Quinoline Carboxylates
Quinoline carboxylates are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve transformations of substituents on the quinoline ring, which then undergo intramolecular cyclization.
Several strategies have been employed to construct novel polycyclic frameworks:
Thiazepine Ring Formation: Starting from a 7-substituted-8-nitroquinoline derivative, reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of a fused thiazepine ring, yielding structures like hexahydro Current time information in Bangalore, IN.thiazepino[2,3-h]quinolines. nih.gov
Isoxazole (B147169) and Pyrazole (B372694) Annulation: Quinoline derivatives can serve as platforms for building fused isoxazole and pyrazole rings. For example, a 3-amino-4-chloro-thieno[3,2-c]quinoline-2-carboxylate can be converted into a tetracyclic isoxazolo[3,4:4,5]thieno[2,3-c]quinoline system. arkat-usa.org Similarly, 2,4-dichloroquinoline-3-carbonitrile (B1351073) can be elaborated into fused pyrazolo[4,3-c]quinolin-4-ones through a sequence of nucleophilic substitution, hydrolysis, and cyclization with hydrazine. researchgate.net
Pyrroloquinoline Synthesis: Intramolecular cyclization of an aryl radical generated at the C-7 position of an indole (B1671886) N-allyl-2-carboxylate has been shown to produce pyrrolo[3,2,1-ij]quinoline derivatives, demonstrating a pathway to fuse a five-membered ring across the N1-C7 positions of a quinoline-like system. nih.gov
These examples highlight the versatility of the quinoline carboxylate core in constructing diverse and complex heterocyclic architectures.
Derivatization at the Ester Moiety
The ethyl ester group at the 7-position of the quinoline ring offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. scispace.com
Key derivatization reactions include:
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding quinoline-7-carboxylic acid under either acidic or basic conditions. smolecule.com This carboxylic acid is a key intermediate for further modifications.
Amidation: The ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary/secondary amine, often at elevated temperatures. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents to form the amide bond under milder conditions. scispace.com
Reduction: The ester can be reduced to a primary alcohol (7-hydroxymethylquinoline). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. evitachem.comscispace.com The resulting alcohol can be further functionalized.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, altering the steric and electronic properties of the ester.
Table 2: Common Derivatizations of the Ethyl Ester Moiety
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Amidation | R₂NH, heat or DCC/EDC coupling from acid | Amide (-CONR₂) |
| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |
| Transesterification | R'OH, H⁺ or RO⁻ | New Ester (-COOR') |
Functional Group Interconversions
Functional group interconversions (FGIs) are crucial for elaborating the this compound core into more complex target molecules. solubilityofthings.comimperial.ac.uk These transformations can involve both the substituents and the quinoline ring itself.
Examples of important FGIs include:
Carboxylic Acid to Aldehyde: After hydrolysis of the ester to the carboxylic acid, the acid can be reduced to the corresponding aldehyde. This is often a more delicate transformation than reduction to the alcohol and requires specific reagents. Conversely, a methyl group on the quinoline ring can be oxidized to an aldehyde using reagents like selenium dioxide (SeO₂). scispace.com
Nitrile and Azide (B81097) Introduction: Functional groups like halides or sulfonates on the quinoline ring can be displaced by cyanide (CN⁻) or azide (N₃⁻) ions to introduce nitriles and azides, respectively. vanderbilt.edumit.edu These groups are versatile handles for further chemistry; nitriles can be hydrolyzed to carboxylic acids or reduced to amines, while azides can be reduced to primary amines or used in cycloaddition reactions.
Nitro Group Reduction: If a nitro group is present on the quinoline ring, it can be readily reduced to a primary amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acid (e.g., Sn/HCl). mit.edu This amino group is a key precursor for diazotization reactions, amide formation, and the synthesis of other nitrogen-containing heterocycles.
Alcohol to Halide Conversion: A primary alcohol, obtained from the reduction of the ester group, can be converted into an alkyl halide (e.g., -CH₂Cl, -CH₂Br). This transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. mit.edu
These interconversions allow for the strategic manipulation of functional groups around the quinoline scaffold, enabling the synthesis of a wide array of derivatives.
Emerging Applications and Future Research Directions for Ethyl Quinoline 7 Carboxylate
Applications in Catalysis and Materials Science
The distinct chemical structure of Ethyl Quinoline-7-carboxylate and its derivatives suggests potential applications in the development of novel materials with specific electronic or optical properties. smolecule.com The quinoline (B57606) core, with its aromatic and heterocyclic nature, provides a platform for creating materials with intriguing electrical and mechanical characteristics. nih.gov
In the realm of catalysis, the use of nanocatalysts for the synthesis of quinoline derivatives has become a focus of research. nih.govacs.org These methods aim to be more environmentally friendly and efficient than traditional synthetic routes. nih.gov For instance, copper-based nanocatalysts, such as copper oxide nanoparticles, have been successfully employed in the synthesis of quinoline-2,3-dicarboxylates. nih.gov Iron-based nanoparticles are also gaining attention due to their low toxicity, high surface area, and recyclability, making them effective catalysts in various organic transformations. nih.govacs.org While direct catalytic applications of this compound are still under exploration, its structural motifs are relevant to the design of ligands and functional materials used in catalytic systems.
Table 1: Nanocatalysts in Quinoline Synthesis
| Nanocatalyst Type | Precursors/Reactants | Key Features of Synthesis | Reference |
|---|---|---|---|
| Copper Oxide (CuO) NPs | 2-aminoacetophenones, dimethylacetylenedicarboxylates | Spherical nanoparticles (<50 nm), 3.0 mol% catalyst loading | nih.gov |
| Iron-based Nanoparticles | Various | Low toxicity, high surface area, recyclability, good biocompatibility | nih.govacs.org |
Development of New Therapeutic Agents
The quinoline nucleus is a well-established pharmacophore, forming the backbone of numerous drugs with a wide range of therapeutic activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. nih.govrsc.org Consequently, derivatives of this compound are being actively investigated for their potential as new therapeutic agents.
Research has shown that certain quinoline derivatives exhibit significant biological activities. For example, a study on 7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) revealed its cytotoxic effects on leukemia and cervical cancer cell lines. nih.govnih.gov This compound was found to induce apoptosis in HeLa cells, particularly when combined with UVA irradiation, through a mechanism involving reactive oxygen species and caspase-3 activation. nih.gov Further studies demonstrated its immunomodulatory activities and specific antiproliferative effects against other cancer cell lines like HL-60. nih.gov
Another area of interest is the development of quinoline-based inhibitors for specific enzymes. For instance, 4-quinoline carboxylic acids have been designed as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a promising target for anticancer therapy. nih.gov These efforts have led to potent analogues with improved drug-like properties. nih.gov
The versatility of the quinoline scaffold is further highlighted by the synthesis of derivatives with potential anti-tubercular activity. A series of ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives have shown activity against Mycobacterium tuberculosis, including multi-drug resistant strains. google.com
Table 2: Investigated Therapeutic Activities of Quinoline-7-carboxylate Derivatives
| Derivative | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate (E2h) | Anticancer | Induces apoptosis in HeLa and HL-60 cells; shows immunomodulatory activity. | nih.govnih.gov |
| 4-Quinoline Carboxylic Acids | Anticancer | Potent inhibitors of dihydroorotate dehydrogenase (DHODH). | nih.gov |
| Ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate | Anti-tubercular | Active against H37Rv and multi-drug resistant strains of Mycobacterium tuberculosis. | google.com |
Advanced Drug Delivery Systems utilizing Quinoline Carboxylates
A significant challenge in the therapeutic application of many quinoline derivatives is their often low solubility. researchgate.net Advanced drug delivery systems, such as liposomes and nanoparticles, offer a promising solution to this problem. researchgate.netinnpharmacotherapy.com These carriers can encapsulate both hydrophilic and lipophilic drugs, improve their bioavailability, and enable targeted delivery. researchgate.netinnpharmacotherapy.com
Liposomal formulations are particularly versatile due to their biocompatibility and the ability to modify their surface for specific targeting. researchgate.netinnpharmacotherapy.com By encapsulating quinoline compounds, liposomes can enhance tissue uptake and stabilize the therapeutic agent. researchgate.net This approach is crucial for overcoming the delivery challenges of polar quinoline derivatives, potentially increasing their concentration at the site of action while minimizing systemic exposure. mdpi.com
Integration with Nanotechnology in Biomedical Research
The convergence of nanotechnology and quinoline chemistry is opening new frontiers in biomedical research. mdpi.com Nanoparticles, due to their high surface-to-volume ratio, can be functionalized with large amounts of active compounds like quinoline derivatives, protecting them from degradation and enabling targeted accumulation in tissues such as solid tumors. uniroma1.it
Nanocatalysts are not only important for the synthesis of quinolines but also as components of advanced therapeutic systems. nih.govacs.org For instance, iron-based magnetic nanoparticles are being explored for their catalytic properties and potential in targeted drug delivery. nih.govresearchgate.net The use of nanotechnology to deliver quinoline derivatives can enhance their therapeutic efficacy. Encapsulating these molecules in polymeric nanoparticles or lipid-based systems can improve their stability and ability to cross biological barriers like the blood-brain barrier. mdpi.com
Future Prospects in Synthetic Organic Chemistry and Medicinal Chemistry
The quinoline scaffold remains a highly valuable framework in synthetic organic and medicinal chemistry. researchgate.netresearchgate.net The development of new, efficient, and environmentally friendly synthetic methods for quinoline derivatives is an ongoing area of research. researchgate.netrsc.org Multicomponent reactions (MCRs) are gaining prominence as they allow for the synthesis of complex molecules in a single step from multiple starting materials, which is highly efficient for creating libraries of compounds for drug discovery. rsc.org
Future research will likely focus on:
Novel Synthetic Methodologies: Exploring new catalysts, including metal-based and organic catalysts, to synthesize diverse quinoline derivatives with high yields and stereoselectivity. rsc.org The Friedländer synthesis and its variations continue to be popular and adaptable methods for producing a variety of quinolines. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This will enable the rational design of more potent and selective therapeutic agents. mdpi.com
Expansion of Therapeutic Targets: Investigating the potential of this compound derivatives against a wider range of diseases, including neurodegenerative disorders and various infectious diseases. rsc.orgresearchgate.net The ability of quinolines to interact with a multitude of biological targets makes them promising candidates for drug development in diverse therapeutic areas. orientjchem.org
The continuous exploration of the chemical space around this compound, coupled with advancements in synthetic techniques and drug delivery technologies, holds immense promise for the discovery of novel materials and therapeutics.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| Ethyl 8-chloro mdpi.comsmolecule.comdioxolo[4,5-g]quinoline-7-carboxylate |
| Quinoline-2,3-dicarboxylates |
| Dimethylacetylenedicarboxylate |
| 2-aminoacetophenones |
| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro mdpi.comnih.govselenadiazolo[3,4-h]quinoline-7-carboxylate |
| 4-Quinoline Carboxylic Acids |
| Dihydroorotate Dehydrogenase |
| Ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
| Quinoline-6-carboxamide benzenesulfonates |
Q & A
Basic Research: What are the optimal synthetic routes for Ethyl Quinoline-7-carboxylate derivatives, and how are structural variations validated?
Methodological Answer:
this compound derivatives are synthesized via cyclocondensation reactions. For example:
- Step 1: React ethyl 7,8-diamino-9-cyclopropyl-4-fluoro-6-oxoquinoxaline-7-carboxylate with thionyl chloride to form the thiadiazoloquinoline backbone .
- Step 2: Alkylation or methoxy substitution at specific positions (e.g., N3-CH₃ or OCH₃) is achieved using KOH/DMSO and alkyl halides (e.g., CH₃I), with yields ranging from 59% to 97% .
- Validation: Confirm structures using ¹H/¹³C NMR (e.g., δ 8.63 ppm for H8 in DMSO-d6) and GC/MS (e.g., m/z 317 for M⁺H) .
Basic Research: How are photochemical properties and stability of this compound derivatives characterized?
Methodological Answer:
Photochemical studies involve:
- UV-Vis Spectroscopy: Measure absorbance peaks (e.g., 320–380 nm for selenadiazolo derivatives) to assess π→π* transitions .
- Phototoxicity Assays: Expose compounds to UVA (e.g., 365 nm, 10 J/cm²) and quantify reactive oxygen species (ROS) via fluorescence probes (e.g., DCFH-DA) .
- Stability Tests: Monitor degradation under ambient light using HPLC (C18 column, methanol/water mobile phase) .
Advanced Research: How does this compound induce apoptosis in cancer cells without affecting normal fibroblasts?
Methodological Answer:
Mechanistic studies reveal:
- Cytotoxicity Assays: Treat HeLa cells with 10–100 µM derivatives for 24–48 hours. Measure IC₅₀ via MTT (e.g., IC₅₀ = 15 µM for selenadiazolo derivative E2h) .
- Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) and Western blot (cleaved caspase-3, PARP) .
- Selectivity: Normal fibroblasts (e.g., BHNF-1) show >80% viability at 50 µM due to reduced mitochondrial membrane depolarization (JC-1 assay) .
Advanced Research: How can data contradictions in reported IC₅₀ values for this compound derivatives be resolved?
Methodological Answer:
Discrepancies arise from:
- Cell Line Variability: HeLa vs. MCF-7 cells differ in drug uptake (e.g., P-glycoprotein expression) .
- Assay Conditions: MTT results vary with incubation time (24 vs. 48 hours) and serum concentration .
- Solution: Normalize data using Z-factor analysis and include positive controls (e.g., doxorubicin) in all experiments .
Advanced Research: What computational methods predict the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
Use in silico tools:
- ADMET Prediction: SwissADME for bioavailability (e.g., LogP = 2.1–3.5) and BBB permeability .
- Docking Studies: AutoDock Vina to simulate interactions with targets (e.g., DNA gyrase for antitubercular activity; binding energy ≤ −7.0 kcal/mol) .
- Validation: Compare with experimental MIC values (e.g., 0.5 µg/mL for M. tuberculosis H37Rv) .
Basic Research: How are purity and regiochemical outcomes ensured during synthesis?
Methodological Answer:
- Chromatography: Flash chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers (e.g., triazolo[4,5-h] vs. [3,4-h] isomers) .
- Crystallization: Ethanol/water mixtures yield >95% pure crystals (melting points: 256–281°C) .
- Analytical Standards: Cross-validate with reference compounds (e.g., Oxolinic Acid Ethyl Ester, CAS 16172-03-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
